Phe-gly-gly

Vue d'ensemble

Description

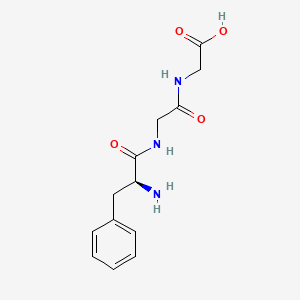

Phe-gly-gly, also known as phenylalanyl-glycyl-glycine, is a tripeptide composed of the amino acids phenylalanine, glycine, and glycine. Peptides like this compound are short chains of amino acids linked by peptide bonds, which are amide bonds formed between the carboxyl group of one amino acid and the amino group of another. Peptides play crucial roles in various biological processes and have significant applications in scientific research and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Phe-gly-gly typically involves the stepwise coupling of amino acids using peptide synthesis techniques. One common method is solid-phase peptide synthesis (SPPS), which involves the following steps:

Attachment of the first amino acid: The carboxyl group of phenylalanine is attached to a solid resin support.

Deprotection: The amino group of phenylalanine is deprotected to allow coupling with the next amino acid.

Coupling: Glycine is coupled to phenylalanine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Deprotection and coupling: The process is repeated to couple the second glycine to the growing peptide chain.

Cleavage: The completed tripeptide is cleaved from the resin support and purified.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers that use SPPS techniques. These machines can efficiently produce large quantities of peptides with high purity. Additionally, solution-phase peptide synthesis can be used for large-scale production, where the peptide is synthesized in solution rather than on a solid support.

Analyse Des Réactions Chimiques

Types of Reactions

Phe-gly-gly can undergo various chemical reactions, including:

Hydrolysis: The peptide bonds can be hydrolyzed by proteolytic enzymes or acidic or basic conditions, breaking the tripeptide into its constituent amino acids.

Oxidation: The phenylalanine residue can undergo oxidation reactions, particularly at the aromatic ring.

Substitution: The amino and carboxyl groups can participate in substitution reactions, forming derivatives of the tripeptide.

Common Reagents and Conditions

Hydrolysis: Enzymes such as pepsin or trypsin, or acidic conditions (e.g., hydrochloric acid) can be used.

Oxidation: Reagents like hydrogen peroxide or potassium permanganate can oxidize the phenylalanine residue.

Substitution: Reagents like acyl chlorides or anhydrides can be used for acylation reactions.

Major Products

Hydrolysis: Phenylalanine, glycine, and glycine.

Oxidation: Oxidized derivatives of phenylalanine.

Substitution: Acylated derivatives of this compound.

Applications De Recherche Scientifique

Phe-gly-gly has various applications in scientific research, including:

Biochemistry: Studying peptide structure and function, enzyme-substrate interactions, and protein folding.

Medicine: Investigating peptide-based drug delivery systems and therapeutic peptides.

Nanotechnology: Exploring self-assembly properties of peptides for the development of nanomaterials and hydrogels

Industrial Applications: Using peptides in the development of biosensors, catalysts, and other industrial processes.

Mécanisme D'action

The mechanism of action of Phe-gly-gly depends on its specific application. In biological systems, peptides like this compound can interact with enzymes, receptors, and other proteins, influencing various biochemical pathways. The phenylalanine residue can participate in hydrophobic interactions and π-π stacking, while the glycine residues provide flexibility to the peptide chain. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

Gly-gly-gly (Glycyl-glycyl-glycine): A tripeptide composed of three glycine residues.

Phe-phe (Phenylalanyl-phenylalanine): A dipeptide composed of two phenylalanine residues.

Gly-phe (Glycyl-phenylalanine): A dipeptide composed of glycine and phenylalanine.

Uniqueness

Phe-gly-gly is unique due to the presence of both phenylalanine and glycine residues, which provide a balance of hydrophobic and flexible properties. This combination allows this compound to participate in a variety of interactions and reactions, making it a versatile compound for research and industrial applications.

Activité Biologique

Phe-Gly-Gly (Phenylalanine-Glycine-Glycine) is a dipeptide that has garnered attention in various biological and pharmacological studies due to its potential therapeutic effects. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and implications in medical research.

Chemical Structure and Properties

This compound is composed of three amino acids: phenylalanine (Phe), glycine (Gly), and another glycine (Gly). The unique structure of this dipeptide allows it to interact with various biological systems, influencing cellular processes such as transport and signaling.

1. Transport Mechanisms

Research has shown that this compound exhibits affinity for peptide transporters, specifically hPEPT1 and rPEPT2. A study synthesized Phe-Gly dipeptidomimetics to investigate their binding affinities, revealing that the natural substrate Phe-Gly had comparable affinities to certain synthetic analogs, with K(i) values of 14.6 µM for Phe-Gly versus 18.8 µM for a ketomethylene isostere . This indicates that structural modifications can retain or enhance the binding properties necessary for transport across cell membranes.

2. Corneal Epithelial Migration

Another significant aspect of this compound's biological activity is its role in promoting corneal epithelial migration. In vitro studies demonstrated that combinations of Phe-Gly-Leu-Met-NH2 with IGF-1 significantly enhanced the attachment and migration of corneal epithelial cells compared to controls. This synergistic effect suggests that this compound may play a role in wound healing processes, particularly in ocular applications .

1. Analgesic Potential

This compound has been investigated for its analgesic properties. Studies on related peptides have shown that modifications can lead to increased affinity for opioid receptors, which are critical in pain modulation. For instance, structural analogs of peptides containing Phe residues demonstrated enhanced antinociceptive effects in animal models, indicating potential pathways for pain relief .

2. Role in Diabetic Retinopathy

Recent research has identified amino acids, including Phe and Gly, as significant factors in predicting the risk of diabetic retinopathy (DR). The presence of high levels of these amino acids was correlated with reduced odds of developing DR among populations not using metformin, suggesting a protective role . This highlights the importance of this compound in metabolic pathways related to diabetes complications.

Data Summary

The following table summarizes key findings from various studies regarding the biological activity and pharmacological properties of this compound:

Case Study 1: Corneal Healing

In a controlled experiment involving corneal epithelial cells, the combination treatment with Phe-Gly-Leu-Met-NH2 and IGF-1 resulted in significantly faster wound closure compared to treatments with IGF-1 alone or controls. This study suggests that peptides like Phe-Gly play a crucial role in enhancing cellular responses during healing processes.

Case Study 2: Diabetic Retinopathy Prediction

A predictive model established through partial least squares analysis identified amino acids as biomarkers for DR risk. High levels of Gly and Phe were associated with lower odds ratios for DR development, emphasizing their potential therapeutic implications in managing diabetes-related complications.

Propriétés

IUPAC Name |

2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O4/c14-10(6-9-4-2-1-3-5-9)13(20)16-7-11(17)15-8-12(18)19/h1-5,10H,6-8,14H2,(H,15,17)(H,16,20)(H,18,19)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAXPHWZXEXNDIW-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NCC(=O)NCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)NCC(=O)NCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00178213 | |

| Record name | Phenylalanyl-glycyl-glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00178213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23576-42-3 | |

| Record name | Phenylalanylglycylglycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23576-42-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylalanyl-glycyl-glycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023576423 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenylalanyl-glycyl-glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00178213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.